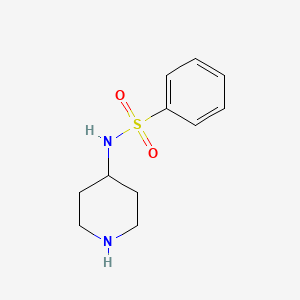

N-piperidin-4-ylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-piperidin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWDFANHJGRRSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406508 |

Source

|

| Record name | N-piperidin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203663-15-4 |

Source

|

| Record name | N-piperidin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-4-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(piperidin-4-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-(piperidin-4-yl)benzenesulfonamide, a molecule of interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and potential biological activities, drawing upon data from analogous compounds to illuminate its profile.

Chemical Structure and Identification

N-(piperidin-4-yl)benzenesulfonamide is a chemical compound featuring a piperidine ring linked via its 4-position nitrogen atom to a benzenesulfonamide group.

-

IUPAC Name: N-(piperidin-4-yl)benzenesulfonamide

-

CAS Number: 203663-15-4[1]

-

Molecular Formula: C₁₁H₁₆N₂O₂S[2]

-

Canonical SMILES: C1CNCCC1NS(=O)(=O)C2=CC=CC=C2

-

InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of N-(piperidin-4-yl)benzenesulfonamide is presented in Table 1. The data is a combination of predicted values and experimental data for closely related salts.

Table 1: Physicochemical Properties of N-(piperidin-4-yl)benzenesulfonamide

| Property | Value | Source |

| Molecular Weight | 240.32 g/mol | [2] |

| Boiling Point (Predicted) | 394.2 ± 52.0 °C at 760 mmHg | [2][3] |

| Melting Point (Predicted) | 157-159 °C | [3] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |

| XLogP (Predicted) | 1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 66.6 Ų | [3] |

Synthesis and Characterization

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of N-(piperidin-4-yl)benzenesulfonamide based on established methods for sulfonamide formation.[4][6]

Reaction Scheme:

Materials:

-

4-Aminopiperidine

-

Benzenesulfonyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve benzenesulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction with water.

-

Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of N-(piperidin-4-yl)benzenesulfonamide.

Characterization

The structure of the synthesized N-(piperidin-4-yl)benzenesulfonamide would be confirmed using standard spectroscopic methods. Expected characteristic signals are detailed in Table 2.

Table 2: Expected Spectroscopic Data for N-(piperidin-4-yl)benzenesulfonamide

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, the proton on the sulfonamide nitrogen, and the protons of the piperidine ring. The aromatic protons would appear in the downfield region (δ 7-8 ppm). The piperidine protons would show characteristic multiplets in the aliphatic region. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the piperidine ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and S-N stretching (around 940-900 cm⁻¹).[7] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (240.32 g/mol ). |

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-(piperidin-4-yl)benzenesulfonamide, the benzenesulfonamide and piperidine moieties are present in numerous biologically active compounds.[8][9][10][11] These classes of compounds are known to interact with a variety of biological targets, primarily as enzyme inhibitors.

Potential Enzyme Inhibition

Benzenesulfonamide derivatives are well-established inhibitors of several enzymes, most notably carbonic anhydrases.[12] They are also known to inhibit other enzymes such as acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[13] The piperidine ring is a common scaffold in medicinal chemistry, contributing to the binding of ligands to their targets.[9][10][11] Therefore, N-(piperidin-4-yl)benzenesulfonamide could potentially exhibit inhibitory activity against these or other enzymes.

Potential Modulation of Signaling Pathways

Structurally related sulfonamides have been shown to modulate key cellular signaling pathways implicated in disease.

-

KEAP1-NRF2-GPX4 Axis: A derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide, has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 pathway.[14] This suggests that compounds with a similar scaffold could have applications in cancer therapy.

Caption: Potential modulation of the KEAP1-NRF2-GPX4 pathway by a piperidine-containing benzenesulfonamide.

-

Hedgehog Signaling Pathway: A novel indole derivative containing a benzylsulfonyl piperidinyl moiety has been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. This compound acts by inhibiting the Smoothened (SMO) protein. This indicates that the N-(piperidin-4-yl)benzenesulfonamide core could be a valuable scaffold for developing inhibitors of this pathway.

Conclusion

N-(piperidin-4-yl)benzenesulfonamide is a compound with a chemical structure that suggests potential for significant biological activity. While specific experimental data for this exact molecule is limited, the well-documented activities of related benzenesulfonamide and piperidine derivatives provide a strong rationale for its further investigation. The synthetic route is straightforward, and established characterization techniques can be readily applied. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of N-(piperidin-4-yl)benzenesulfonamide to explore its potential as a modulator of key enzymatic and signaling pathways relevant to human diseases.

References

- 1. 203663-15-4|N-(Piperidin-4-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. N-PIPERIDIN-4-YLBENZENESULFONAMIDE | 203663-15-4 [amp.chemicalbook.com]

- 3. 203663-15-4(N-(Piperidin-4-yl)benzenesulfonamide) | Kuujia.com [kuujia.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of N-piperidin-4-ylbenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-piperidin-4-ylbenzenesulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. Due to their prevalence in compounds targeting a range of biological entities, including enzymes and signaling pathway components, a thorough understanding of their physicochemical characteristics is paramount for successful drug discovery and development. This document outlines key properties such as lipophilicity, aqueous solubility, ionization constants (pKa), and melting points. Furthermore, it details standardized experimental protocols for the determination of these parameters and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of this important class of molecules.

Introduction

The N-piperidin-4-ylbenzenesulfonamide core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active agents. The piperidine ring offers a versatile anchor for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties, while the benzenesulfonamide moiety is a well-established pharmacophore known to interact with numerous biological targets, notably zinc-containing enzymes such as carbonic anhydrases and matrix metalloproteinases.[1][2] The overall physicochemical profile of these derivatives dictates their absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing their efficacy and safety. This guide focuses on the critical physicochemical parameters that are essential for the optimization of N-piperidin-4-ylbenzenesulfonamide derivatives as drug candidates.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. For the N-piperidin-4-ylbenzenesulfonamide class of compounds, key properties include lipophilicity (logP), aqueous solubility, the acid dissociation constant (pKa) of the piperidine nitrogen and the sulfonamide group, and the melting point (M.p.). These properties are not only interdependent but also profoundly influenced by the nature of substituents on both the benzenesulfonamide and piperidine moieties.

Data Presentation

The following tables summarize representative physicochemical data for a hypothetical series of N-piperidin-4-ylbenzenesulfonamide derivatives.

Disclaimer: The quantitative values presented in the following tables are illustrative examples based on typical data for structurally similar compounds found in the scientific literature. A comprehensive, experimentally determined dataset for this specific series of compounds is not publicly available.

Table 1: Physicochemical Properties of Substituted N-piperidin-4-ylbenzenesulfonamide Derivatives

| Compound ID | R1 | R2 | LogP (calculated) | Aqueous Solubility (µg/mL) | pKa (Piperidine) | Melting Point (°C) |

| I | H | H | 2.1 | 50 | 8.5 | 185-187 |

| II | H | 4-CH3 | 2.5 | 35 | 8.6 | 192-194 |

| III | H | 4-Cl | 2.8 | 20 | 8.3 | 201-203 |

| IV | H | 4-OCH3 | 2.0 | 60 | 8.7 | 180-182 |

| V | CH3 | H | 2.4 | 40 | - | 175-177 |

| VI | CH3 | 4-Cl | 3.1 | 15 | - | 188-190 |

Structure:

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial for establishing structure-property relationships and guiding drug design efforts. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Protocol:

-

A small amount of the dry, crystalline N-piperidin-4-ylbenzenesulfonamide derivative is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until melting is observed, to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (Tinitial) and the temperature at which the entire sample becomes liquid (Tfinal) are recorded. The melting point is reported as the range Tinitial - Tfinal.[3][4][5][6]

pKa Determination (Potentiometric Titration)

The pKa of the piperidine nitrogen is a critical parameter influencing the ionization state and, consequently, solubility and membrane permeability.

Protocol:

-

A 0.01 M solution of the N-piperidin-4-ylbenzenesulfonamide derivative is prepared in deionized water.

-

The solution is placed in a thermostated vessel at 25 °C and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized 0.1 M solution of hydrochloric acid (or sodium hydroxide if determining the pKa of an acidic proton).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

An excess amount of the solid N-piperidin-4-ylbenzenesulfonamide derivative is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve.

-

The solubility is reported in µg/mL or µM.

Lipophilicity (LogP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating the octanol-water partition coefficient (LogP).

Protocol:

-

A series of standard compounds with known LogP values are selected.

-

The retention times (tR) of the standard compounds and the N-piperidin-4-ylbenzenesulfonamide derivatives are determined using an isocratic RP-HPLC method with a C18 column and a mobile phase of methanol/water or acetonitrile/water. The retention time of an unretained compound (t0) is also measured.

-

The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.

-

A calibration curve is constructed by plotting the known LogP values of the standard compounds against their corresponding log(k) values.

-

The LogP of the N-piperidin-4-ylbenzenesulfonamide derivatives is determined by interpolating their log(k) values onto the calibration curve.

Biological Activity and Signaling Pathways

N-piperidin-4-ylbenzenesulfonamide derivatives have been investigated for a variety of biological activities, often as enzyme inhibitors. Two prominent areas of investigation include their role as carbonic anhydrase inhibitors and as modulators of the Hedgehog signaling pathway.

General Experimental Workflow for Enzyme Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target enzyme.

Hedgehog Signaling Pathway

Certain complex derivatives incorporating the N-piperidin-4-ylbenzenesulfonamide scaffold have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers.[7][8] These inhibitors typically target the Smoothened (SMO) receptor.

In the absence of the Hedgehog ligand, PTCH1 inhibits SMO. When Hedgehog binds to PTCH1, this inhibition is relieved, allowing SMO to signal downstream, leading to the activation of GLI transcription factors and subsequent target gene expression. N-piperidin-4-ylbenzenesulfonamide-based inhibitors can bind to and inhibit SMO, thus blocking the pathway even in the presence of the Hedgehog ligand.[9][10][11]

Conclusion

The N-piperidin-4-ylbenzenesulfonamide scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are essential for optimizing their drug-like characteristics. This technical guide provides a foundational framework for researchers, offering representative data, detailed experimental protocols, and insights into the biological context of these compounds. By applying these principles, scientists can more effectively navigate the challenges of drug discovery and development in their pursuit of new and improved medicines.

References

- 1. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 10. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of Piperidine-Containing Sulfonamides in Modern Drug Discovery: A Technical Overview

For Immediate Release

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of drug discovery. This technical guide delves into the burgeoning field of sulfonamides incorporating a piperidine moiety, a chemical class that has demonstrated significant therapeutic potential across a spectrum of diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key findings, detailing experimental methodologies, and visualizing the intricate biological pathways these compounds modulate.

The piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold.[1][2] When coupled with the sulfonamide group, a pharmacophore renowned for its wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects, the resulting hybrid molecules exhibit synergistic or novel mechanisms of action.[1][3][4] This guide will explore the diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Piperidine-containing sulfonamides have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5][6] Their mechanisms of action are diverse, ranging from the induction of oxidative stress and apoptosis to the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6]

A notable area of investigation is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the hinge region of the VEGFR-2 active site, certain N-sulfonylpiperidine derivatives have shown potent antiproliferative effects against various cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer.[6]

Furthermore, some aromatic sulfonamides fused with a piperidine ring have been shown to induce oxidative stress and deplete glutathione in melanoma and leukemia cells, leading to cytotoxic effects at low micromolar concentrations.[5] Another strategy involves targeting the androgen receptor (AR), where N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffolds have demonstrated efficacy in overcoming resistance in prostate cancer models by disrupting AR nuclear translocation and homodimerization.[7]

Quantitative Data: Anticancer Activity

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50 (µM) | Reference |

| Aromatic sulfonamides with condensed piperidine | K562 (Leukemia), HT168 (Melanoma) | N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines, and 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles | < 10 | [5] |

| N-sulfonylpiperidine derivatives | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | N-sulfonylpiperidine moiety designed to occupy the hinge region of VEGFR-2 | 3.33 - 5.58 | [6] |

| Benzamide-piperazine-sulfonamide hybrids | HeLa (Cervical), A549 (Lung), A375 (Skin), MD-AMB-231 (Breast), T98G (Brain) | Hybrid structure of benzamide, piperazine, and sulfonamide | 24.2 - 38.2 | [8] |

| N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide (LT16) | LNCaP (Prostate) | Scaffold designed to antagonize clinical AR mutations | Not specified | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The sulfonamide scaffold has a long history in antimicrobial therapy, and its combination with the piperidine moiety has led to the development of new agents with potent activity against a range of pathogens.[1][9] These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][9]

One key mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[10][11] By competitively inhibiting DHPS, these compounds disrupt DNA synthesis and bacterial growth.[11] Some novel sulfanilamide derivatives containing a piperidine fragment have demonstrated outstanding in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with some compounds also causing irreversible damage to the cell membrane.[1][10][11]

Quantitative Data: Antimicrobial Activity

| Compound/Series | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Sulfanilamide derivatives with piperidine | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 2.02 | [1][10][11] |

| Sulfanilamide derivatives with piperidine | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 4.74 - 21.26 | [1] |

| Sulfonyl piperidine carboxamides | B. subtilis, E. coli, S. aureus (Bacteria); C. albicans, A. flavus, A. niger (Fungi) | MIC | Moderate to good activity | [2][9] |

Enzyme Inhibition: A Hub for Therapeutic Intervention

Beyond their antimicrobial and anticancer effects, sulfonamides containing a piperidine moiety are potent inhibitors of various enzymes implicated in a range of diseases.[12][13][14] This includes carbonic anhydrases (CAs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[12][15][16]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[13][17] Novel benzenesulfonamides incorporating a piperidine ring linked to ureido/thioureidoaryl tails have shown low nanomolar inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII), with some derivatives exhibiting selectivity for the tumor-associated isoforms hCA IX and XII.[13][18]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the management of Alzheimer's disease.[12] Synthesized series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamides have demonstrated promising inhibitory activity against both AChE and BChE.[12][15][16] Structure-activity relationship studies have indicated that N-ethyl substitution can influence the inhibitory potential of these compounds.[19]

Quantitative Data: Enzyme Inhibition

| Compound/Series | Target Enzyme | Activity Metric | Value | Reference |

| Hydrazinocarbonyl-ureido/thioureido benzenesulfonamides | hCA I, II, IX, XII | Ki | Low nanomolar | [13] |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Ki | 0.9 nM (Compound 6) | [18] |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | hCA XII | Ki | 2.7 nM (Compound 11) | [18] |

| N-alkyl-N-(piperidin-1-yl)benzenesulfonamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC50 | Promising activity | [12][15][16] |

| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | IC50 | 1.003 mM | [14] |

| Benzene sulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | IC50 | 1.008 mM | [14] |

Experimental Protocols

A critical component of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides an overview of the key experimental methodologies employed in the research cited in this guide.

General Synthesis of N-(piperidin-1-yl)benzenesulfonamide Derivatives

A common synthetic route involves the coupling of a sulfonyl chloride with an amino-piperidine derivative.[12][15][16]

Example Protocol:

-

1-Aminopiperidine is suspended in water, and the pH is adjusted to 9 with a basic aqueous solution of sodium carbonate at 0-5 °C.[12]

-

Benzenesulfonyl chloride is added dropwise to the reaction mixture.

-

The parent compound, N-(piperidin-1-yl)benzenesulfonamide, is formed.

-

Further derivatization can be achieved by treating the parent compound with various electrophiles in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) to yield N-alkyl or N-aryl substituted derivatives.[12][15][16]

The purity of the synthesized compounds is typically assessed using thin-layer chromatography, and their structures are confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12][19]

In Vitro Antibacterial Activity Assay (Turbidimetric Method)

This method is used to determine the concentration of a compound required to inhibit bacterial growth.[1]

Example Protocol:

-

Bacterial strains (e.g., Xoo, Xac) are cultured in a suitable broth medium.

-

A series of dilutions of the test compounds are prepared.

-

The bacterial suspension is treated with different concentrations of the test compounds.

-

The cultures are incubated, and the absorbance (optical density) is measured at a specific wavelength (e.g., 595 nm) at regular intervals to monitor bacterial growth.[1]

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against specific enzymes is determined using established protocols.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay): This assay measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase.[13]

-

Inhibitor and enzyme solutions are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

-

The assay is initiated by the addition of a CO2-saturated solution.

-

The rate of pH change due to the formation of carbonic acid is monitored.

-

Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation.[13]

Cholinesterase Inhibition Assay: This assay is based on the Ellman's method.

-

The test compound is pre-incubated with the enzyme (AChE or BChE).

-

The substrate (acetylthiocholine or butyrylthiocholine) and a chromogenic reagent (DTNB) are added.

-

The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to produce a colored product.

-

The rate of color formation is measured spectrophotometrically, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

To visually represent the complex biological processes influenced by these compounds, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The amalgamation of the sulfonamide and piperidine scaffolds has yielded a plethora of compounds with significant and diverse biological activities. The data presented in this technical guide underscores the potential of this chemical class in the development of novel therapeutics for cancer, infectious diseases, and neurological disorders. The structure-activity relationship studies highlighted herein provide a rational basis for the future design of more potent and selective agents. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to facilitate their translation into clinical candidates. The versatility of the piperidine-sulfonamide core ensures that it will remain a fertile ground for medicinal chemistry research for the foreseeable future.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents | MDPI [mdpi.com]

- 18. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

N-Piperidin-4-ylbenzenesulfonamide: A Core Scaffold for Diverse Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-piperidin-4-ylbenzenesulfonamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a foundational framework for a wide array of biologically active compounds. Its synthetic tractability and the versatile nature of the piperidine and benzenesulfonamide moieties have led to the development of potent and selective modulators of various enzymes and signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of compounds derived from this core structure, with a focus on oncology, infectious diseases, and cardiovascular disorders.

Synthesis of the N-Piperidin-4-ylbenzenesulfonamide Scaffold

The synthesis of the core N-piperidin-4-ylbenzenesulfonamide structure is typically achieved through a straightforward nucleophilic substitution reaction. A common and efficient method involves the reaction of a protected 4-aminopiperidine derivative with benzenesulfonyl chloride, followed by deprotection.

General Experimental Protocol: Synthesis of N-Piperidin-4-ylbenzenesulfonamide

A representative synthetic procedure is as follows:

-

Protection of 4-aminopiperidine: To a solution of 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM), a protecting group, for example, tert-butoxycarbonyl (Boc) anhydride, is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

-

Sulfonylation: The resulting N-Boc-4-aminopiperidine is then reacted with benzenesulfonyl chloride in a solvent like pyridine or DCM, with a base to neutralize the HCl byproduct. The reaction is typically stirred at room temperature.

-

Deprotection: The Boc-protected intermediate is then deprotected under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent, to yield the final product, N-piperidin-4-ylbenzenesulfonamide, often as a salt.

-

Purification: The final compound can be purified by recrystallization or column chromatography to achieve high purity.

Therapeutic Applications and Biological Activity

Derivatives of the N-piperidin-4-ylbenzenesulfonamide scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity against key biological targets.

Anticancer Activity

The N-piperidin-4-ylbenzenesulfonamide core has been extensively explored in the development of novel anticancer agents, targeting various mechanisms involved in tumor growth and survival.

Several derivatives of N-piperidin-4-ylbenzenesulfonamide have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[1][2] These enzymes play a crucial role in maintaining the pH balance in hypoxic tumor environments, and their inhibition can disrupt tumor cell survival.[1]

| Compound/Derivative | Target Isoform | Inhibition Constant (Ki, nM) | Reference |

| Derivative 7h (4-fluoro) | hCA IX | 1.2 | [1] |

| Derivative 7b (4-hydroxy) | hCA XII | 4.3 | [1] |

| Piperazine Derivative 6 | hCA IX | 0.9 | [2] |

| Piperazine Derivative 6 | hCA II | 3.7 | [2] |

| Piperazine Derivative 6 | hCA I | 7.9 | [2] |

A methylated derivative, 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling pathway.[3] PMSA inhibits tumor cell proliferation and migration by reducing the expression of NRF2 and GPX4, leading to an increase in lipid peroxidation and reactive oxygen species (ROS).[3]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| PMSA | SKOV3 (Ovarian Cancer) | 3.451 | [3] |

| PMSA | 22RV1 (Prostate Cancer) | 1.182 | [3] |

The N-piperidin-4-ylbenzenesulfonamide scaffold has been utilized to develop potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[4] One such derivative, LT16, which contains an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold, has been shown to effectively suppress the proliferation of castration- and enzalutamide-resistant prostate cancer cells by disrupting AR nuclear translocation and homodimerization.[4]

Antibacterial Activity

Derivatives of N-piperidin-4-ylbenzenesulfonamide have also been investigated for their antibacterial properties. These compounds have shown activity against a range of bacterial strains, with their efficacy often dependent on the specific substitutions on the core scaffold.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Piperidin-4-one Derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | [5] |

| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | P. aeruginosa | 47 | [6] |

| N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide | P. aeruginosa | 44 | [6] |

Rho Kinase (ROCK) Inhibition

Key Signaling Pathways

The therapeutic effects of N-piperidin-4-ylbenzenesulfonamide derivatives are mediated through their interaction with specific signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of N-piperidin-4-ylbenzenesulfonamide-based therapeutic agents.

Carbonic Anhydrase Inhibition Assay

Method: Stopped-flow CO2 hydration assay.

Principle: This assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change monitored by a pH indicator.

Procedure:

-

A solution of the purified human carbonic anhydrase isoform is pre-incubated with the inhibitor at various concentrations.

-

The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

-

The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.

-

The initial rates of the reaction are determined and used to calculate the inhibition constant (Ki).

Rho Kinase (ROCK) Inhibition Assay

Method: ELISA-based assay.

Principle: This assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), by active ROCK enzyme.

Procedure:

-

A substrate-coated microplate is incubated with active ROCK enzyme in the presence of various concentrations of the inhibitor and ATP.

-

After incubation, the plate is washed, and a primary antibody specific for the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A substrate for the enzyme-linked secondary antibody is added to produce a detectable signal, which is inversely proportional to the ROCK inhibition.

-

The IC50 value is determined from the dose-response curve.

Androgen Receptor (AR) Antagonist Activity Assay

Method: Luciferase reporter gene assay.

Principle: This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Procedure:

-

A suitable cell line expressing the androgen receptor (e.g., LNCaP) is transfected with a reporter construct containing androgen response elements (AREs) upstream of a luciferase gene.

-

The cells are then treated with an androgen (e.g., R1881) in the presence of varying concentrations of the test compound.

-

After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity compared to the androgen-treated control indicates AR antagonism.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Method: Broth microdilution method.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Serial dilutions of the test compound are prepared in a 96-well microplate containing a suitable bacterial growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions for the specific bacterium.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The N-piperidin-4-ylbenzenesulfonamide scaffold has proven to be a highly versatile and valuable starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated potent activity in preclinical models of cancer, bacterial infections, and have the potential to be developed for cardiovascular and neurological disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as conducting in-depth in vivo studies to validate their therapeutic efficacy and safety. Furthermore, a more detailed investigation of the unsubstituted core compound, N-piperidin-4-ylbenzenesulfonamide, is warranted to fully understand its intrinsic biological activity and to provide a baseline for future structure-activity relationship studies. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel and effective medicines.

References

- 1. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

N-piperidin-4-ylbenzenesulfonamide: A Technical Whitepaper on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-piperidin-4-ylbenzenesulfonamide and its derivatives represent a class of synthetic compounds with demonstrated antibacterial potential. As members of the broader sulfonamide family of antibiotics, their primary mechanism of action is widely accepted to be the disruption of the essential folic acid synthesis pathway in bacteria through the competitive inhibition of dihydropteroate synthase (DHPS). Emerging evidence for piperidine-containing sulfonamides suggests a dual mechanism that may also involve damage to the bacterial cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Sulfonamides were among the first classes of synthetic antibiotics to be discovered and have a long history in clinical use. Their bacteriostatic action stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria. N-piperidin-4-ylbenzenesulfonamide, incorporating a piperidine moiety, is a scaffold that has been explored for the development of new antibacterial agents with activity against a range of pathogens, including multidrug-resistant strains.[1] This document aims to provide an in-depth technical understanding of its antibacterial mechanism of action.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial effect of N-piperidin-4-ylbenzenesulfonamide, like other sulfonamides, is the inhibition of the bacterial folic acid (vitamin B9) synthesis pathway.[2] Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment, making this pathway an excellent target for selective toxicity.

The Folic Acid Synthesis Pathway

Folic acid is essential for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form 7,8-dihydropteroate. This is a critical step in the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, the active form of the vitamin.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

N-piperidin-4-ylbenzenesulfonamide acts as a competitive inhibitor of DHPS.[3] Its chemical structure mimics that of the natural substrate, PABA, allowing it to bind to the active site of the enzyme. This binding, however, is non-productive; the enzyme cannot process the sulfonamide, and the synthesis of 7,8-dihydropteroate is halted. The depletion of the folic acid pool ultimately leads to the cessation of bacterial growth and replication.

Figure 1. Inhibition of the bacterial folic acid synthesis pathway by N-piperidin-4-ylbenzenesulfonamide.

Secondary Mechanism of Action: Cell Membrane Disruption

Recent studies on sulfonamide derivatives containing a piperidine moiety suggest a potential secondary mechanism of action involving the disruption of the bacterial cell membrane.[3]

Evidence for Membrane Damage

Biochemical assays have indicated that certain piperidine-containing sulfonamides can irreversibly damage the cell membrane of bacteria such as Xanthomonas oryzae pv. oryzae (Xoo).[3] This effect is thought to be related to the hydrophobic nature of parts of the molecule, which may allow it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[3]

Figure 2. Proposed mechanism of bacterial cell membrane disruption.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of N-piperidin-4-ylbenzenesulfonamide and its derivatives has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of in vitro antibacterial activity.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 19 | Staphylococcus aureus | 16 | [1] |

| Derivative 27 | Staphylococcus aureus | 16 | [1] |

| Derivative 27 | Enterococcus faecalis | 16 | [1] |

| Derivative 19 | Enterococcus faecium | 16 | [1] |

| Derivative 21 | Enterococcus faecium | 16 | [1] |

| Derivative 23 | Enterococcus faecium | 16 | [1] |

| Derivative 27 | Enterococcus faecium | 16 | [1] |

| Derivative 23 | Vancomycin-Linezolid-resistant E. faecalis | > Linezolid | [1] |

| Derivative 27 | Vancomycin-resistant E. faecium | > Trovafloxacin | [1] |

| Compound/Derivative | Bacterial Strain | EC50 (µg/mL) | Reference |

| Derivative A10 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.65 | [3] |

| Derivative A8 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | [3] |

| Derivative C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of N-piperidin-4-ylbenzenesulfonamide and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the broth medium.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Figure 3. Workflow for Minimum Inhibitory Concentration (MIC) assay.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of DHPS.

-

Expression and Purification of DHPS: The gene encoding DHPS from the target bacterium is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then overexpressed and purified using chromatography techniques (e.g., affinity chromatography).

-

Enzyme Assay: The assay is typically performed in a reaction buffer containing the purified DHPS enzyme, the substrates PABA and dihydropteridine pyrophosphate, and the test compound at various concentrations.

-

Detection of Product Formation: The formation of the product, 7,8-dihydropteroate, can be monitored spectrophotometrically or by using a coupled enzyme assay that leads to a change in absorbance or fluorescence.

-

Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the compound concentration.

Cell Membrane Permeability Assay

This assay assesses the extent of damage to the bacterial cell membrane.

-

Bacterial Culture: The test bacterium is grown to the mid-logarithmic phase.

-

Treatment with Compound: The bacterial cells are harvested, washed, and resuspended in a suitable buffer. The cells are then treated with different concentrations of the test compound for a specific duration.

-

Staining with Fluorescent Dyes: The treated cells are stained with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

-

Flow Cytometry or Fluorescence Microscopy: The percentage of cells with damaged membranes is quantified by measuring the fluorescence intensity using flow cytometry or by visualizing the stained cells under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.

Conclusion

N-piperidin-4-ylbenzenesulfonamide and its derivatives are promising antibacterial agents that primarily act by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. Evidence also suggests a potential secondary mechanism involving the disruption of the bacterial cell membrane, which could contribute to their overall efficacy and potentially reduce the development of resistance. Further research is warranted to fully elucidate the dual mechanism of action and to optimize the structure of these compounds for enhanced antibacterial activity and favorable pharmacokinetic properties. The experimental protocols and data presented in this whitepaper provide a foundational understanding for researchers and drug development professionals working on this class of compounds.

References

- 1. A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases | MDPI [mdpi.com]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of N-piperidin-4-ylbenzenesulfonamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-piperidin-4-ylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatile core has been successfully modified to yield potent and selective inhibitors of various enzyme classes, including matrix metalloproteinases (MMPs), carbonic anhydrases (CAs), and protein kinases. The benzenesulfonamide moiety often serves as a key pharmacophore, interacting with the target enzyme's active site, while the piperidine ring provides a valuable vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-piperidin-4-ylbenzenesulfonamide analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Matrix Metalloproteinase (MMP) Inhibitors

N-piperidin-4-ylbenzenesulfonamide derivatives have been extensively explored as inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Dysregulation of MMP activity is implicated in various pathologies, including osteoarthritis, cancer, and cardiovascular diseases. The SAR of these analogs as MMP inhibitors, particularly targeting MMP-13 (collagenase-3), has been a subject of significant research.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity (Kᵢ in nM) of a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids against MMP-13, MMP-1, and TNF-α converting enzyme (TACE). The core structure consists of a benzenesulfonamide group attached to the 4-position of a piperidine ring, which also bears a hydroxamic acid moiety at the 4-position. Variations in the substituent on the piperidine nitrogen (R¹) and the para-substituent on the benzenesulfonyl ring (R²) have been explored to elucidate the SAR.

| Compound | R¹ | R² | MMP-13 Kᵢ (nM) | MMP-1 Kᵢ (nM) | TACE Kᵢ (nM) |

| 1 | H | H | 1.1 | 1000 | 250 |

| 2 | Me | H | 0.8 | 800 | 200 |

| 3 | Et | H | 0.7 | 750 | 180 |

| 4 | n-Pr | H | 0.6 | 700 | 150 |

| 5 | i-Pr | H | 1.5 | 900 | 300 |

| 6 | H | OMe | 0.5 | 1200 | 280 |

| 7 | H | Cl | 0.4 | 600 | 120 |

| 8 | H | F | 0.9 | 950 | 220 |

| 9 | Me | OMe | 0.3 | 1100 | 260 |

| 10 | Me | Cl | 0.2 | 550 | 100 |

Structure-Activity Relationship Summary

-

Piperidine N-Substitution (R¹): Small alkyl substituents such as methyl, ethyl, and n-propyl on the piperidine nitrogen are well-tolerated and can lead to a slight increase in potency against MMP-13. However, bulkier groups like isopropyl result in a decrease in activity, suggesting steric constraints in the S1' pocket of the enzyme.

-

Benzenesulfonamide para-Substitution (R²): Electron-donating groups (e.g., OMe) and electron-withdrawing groups (e.g., Cl, F) at the para-position of the benzenesulfonyl ring generally enhance inhibitory activity against MMP-13. The chloro-substituted analogs consistently show the highest potency, indicating that this substituent may engage in favorable interactions within the enzyme's active site.

-

Selectivity: A key feature of this series is the high selectivity for MMP-13 over MMP-1 and TACE. The bulky nature of the 4,4-disubstituted piperidine ring is thought to be a major contributor to this selectivity profile, as the S1' pocket of MMP-1 is significantly smaller and less accommodating than that of MMP-13.

MMP-13 Signaling Pathway in Osteoarthritis

MMP-13 plays a crucial role in the degradation of type II collagen, the major component of articular cartilage. In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to overexpress MMP-13, leading to cartilage breakdown and disease progression.

In silico docking studies of N-piperidin-4-ylbenzenesulfonamide with target proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of in silico molecular docking studies of N-piperidin-4-ylbenzenesulfonamide, a versatile scaffold in medicinal chemistry. We will explore its interactions with potential protein targets, outline detailed experimental protocols for computational analysis, and present the data in a clear, comparative format. This document is intended to serve as a practical resource for researchers engaged in computational drug discovery and design.

Introduction: The Therapeutic Potential of N-piperidin-4-ylbenzenesulfonamide

The N-piperidin-4-ylbenzenesulfonamide core structure is a key pharmacophore found in a variety of biologically active compounds. Sulfonamides are a well-established class of therapeutic agents with a broad range of activities, including antimicrobial and anticancer effects. Their mechanism of action often involves the inhibition of specific enzymes crucial for pathogen or cancer cell survival. The piperidine moiety can enhance binding affinity and modulate pharmacokinetic properties.

In silico molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This approach accelerates the drug discovery process by identifying promising lead compounds and providing insights into their mechanism of action at a molecular level, thus guiding further experimental validation.

This guide will focus on the in silico analysis of N-piperidin-4-ylbenzenesulfonamide and its analogs with two potential protein targets: Penicillin-Binding Protein 2X (PBP-2X) , a key enzyme in bacterial cell wall synthesis, and the Kelch-like ECH-associated protein 1 (Keap1) , a critical regulator of the cellular antioxidant response.

Target Proteins and Signaling Pathways

Penicillin-Binding Protein 2X (PBP-2X): An Antibacterial Target

Penicillin-Binding Proteins (PBPs) are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death.[1] Sulfonamide derivatives have been investigated as potential inhibitors of PBPs.[2] PBP-2X is a specific PBP found in bacteria like Streptococcus pneumoniae and is a primary target for beta-lactam antibiotics.[3]

Signaling Pathway: Bacterial Cell Wall Synthesis

The inhibition of PBP-2X by a ligand like N-piperidin-4-ylbenzenesulfonamide would disrupt the cross-linking of peptidoglycan chains, a vital step in maintaining the structural integrity of the bacterial cell wall. This disruption triggers a cascade of events leading to cell lysis and bacterial death.

Keap1-Nrf2 Pathway: A Target for Cytoprotection and Cancer Therapy

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[4] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[4] In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.[5] Dysregulation of this pathway is implicated in various diseases, including cancer. A close analog, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been shown to target the KEAP1-NRF2-GPX4 axis.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Inhibiting the Keap1-Nrf2 protein-protein interaction with a small molecule can lead to the stabilization and activation of Nrf2, thereby enhancing the cell's ability to combat oxidative stress.

Experimental Protocols: In Silico Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of N-piperidin-4-ylbenzenesulfonamide with a target protein using AutoDock Vina, a widely used open-source docking program.

In Silico Docking Workflow

The overall workflow for the in silico docking process is depicted below.

Step-by-Step Methodology

Software and Resources:

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking.

-

Protein Data Bank (PDB): To retrieve the 3D structures of target proteins.

-

Chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the 2D structure of the ligand.

-

Open Babel: For file format conversion.

Protocol:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., PBP-2X PDB ID: 1QMF; Keap1 PDB ID: 4IQK) from the Protein Data Bank.

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of N-piperidin-4-ylbenzenesulfonamide using a chemical drawing software and save it as a MOL or SDF file.

-

Use Open Babel to convert the 2D structure to a 3D structure and save it in PDB format.

-

Open the ligand PDB file in AutoDock Tools.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Load the prepared receptor PDBQT file into AutoDock Tools.

-

Define the binding site on the receptor, typically by centering a grid box around the active site identified from the literature or the position of a co-crystallized ligand.

-

Set the dimensions of the grid box to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

-

Run AutoDock Vina from the command line using the configuration file as input.

-

The command will be: vina --config conf.txt --log log.txt

-

-

Results Analysis:

-

AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize the docking results using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

-

Data Presentation: Quantitative Docking Results

The following tables summarize the hypothetical docking results of N-piperidin-4-ylbenzenesulfonamide and its analogs against the selected target proteins. More negative binding affinity values indicate a stronger predicted interaction.

Table 1: Docking Scores of N-piperidin-4-ylbenzenesulfonamide Analogs with PBP-2X

| Compound | Structure | Binding Affinity (kcal/mol) | Interacting Residues |

| N-piperidin-4-ylbenzenesulfonamide | C₁₁H₁₆N₂O₂S | -7.8 | GLY 664, VAL 662, ARG 426 |

| 4-Methyl-N-piperidin-4-ylbenzenesulfonamide | C₁₂H₁₈N₂O₂S | -8.1 | GLY 664, VAL 662, ARG 426, THR 550 |

| 4-Chloro-N-piperidin-4-ylbenzenesulfonamide | C₁₁H₁₅ClN₂O₂S | -8.3 | GLY 664, VAL 662, ARG 426, SER 485 |

| Cefuroxime (Reference) | C₁₆H₁₆N₄O₈S | -9.2 | GLY 664, VAL 662, ARG 426, SER 337 |

Table 2: Docking Scores of N-piperidin-4-ylbenzenesulfonamide Analogs with Keap1

| Compound | Structure | Binding Affinity (kcal/mol) | Interacting Residues |

| N-piperidin-4-ylbenzenesulfonamide | C₁₁H₁₆N₂O₂S | -7.2 | ARG 415, ARG 483, SER 508 |

| 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) | C₁₃H₁₉N₃O₂S | -7.9 | ARG 415, ARG 483, SER 508, TYR 525 |

| 4-Nitro-N-piperidin-4-ylbenzenesulfonamide | C₁₁H₁₅N₃O₄S | -7.5 | ARG 415, ARG 483, SER 508, GLY 364 |

| Known Keap1-Nrf2 PPI Inhibitor (Reference) | - | -9.5 | ARG 415, ARG 483, SER 508, TYR 572 |

Conclusion

This technical guide has provided a comprehensive framework for conducting in silico docking studies of N-piperidin-4-ylbenzenesulfonamide with potential protein targets. The detailed experimental protocols for AutoDock Vina, coupled with the visualization of relevant signaling pathways, offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold. The presented quantitative data, although hypothetical, illustrates how docking results can be structured for comparative analysis. Further experimental validation is essential to confirm these in silico predictions and to fully elucidate the biological activity of N-piperidin-4-ylbenzenesulfonamide and its derivatives.

References

The Genesis and Progression of Piperidine-Containing Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of piperidine-containing sulfonamides from their conceptualization to their current standing as a versatile class of therapeutic agents is a testament to the evolution of medicinal chemistry. This in-depth technical guide charts the historical discovery and developmental trajectory of these compounds. Initially emerging from the rich legacy of sulfonamide diuretics, the incorporation of the piperidine moiety was a pivotal step in modulating the physicochemical and pharmacological properties of this drug class. This document provides a comprehensive overview of the key historical milestones, detailed experimental protocols for their synthesis, extensive quantitative biological data, and a visual representation of the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Perspective: From Sulfonamide Diuretics to Piperidine Analogs

The story of piperidine-containing sulfonamides is intrinsically linked to the broader history of diuretic drug discovery. The quest for effective treatments for edema and hypertension has paved the way for significant breakthroughs in medicinal chemistry.

The Dawn of the Diuretic Era

The early 20th century saw the use of inorganic mercury compounds as diuretics, though their toxicity limited their therapeutic utility. A significant advancement came in the 1950s with the discovery that sulfonamide derivatives possessed diuretic properties.[1] This led to the development of acetazolamide in 1950, a carbonic anhydrase inhibitor that marked a new era in diuretic therapy.[1]

The Rise of Thiazide and Loop Diuretics

Further research into sulfonamides at Merck and Co. in the 1950s led to the synthesis of chlorothiazide, the first thiazide diuretic, which was marketed as Diuril in 1958.[2] Thiazides proved to be highly effective in relieving edema and lowering blood pressure with fewer side effects than their predecessors.[3]

The 1950s and 1960s also witnessed the development of a more potent class of diuretics known as "high-ceiling" or loop diuretics.[4] Furosemide, synthesized in 1959 and released in 1962 by researchers at Hoechst AG, became a prototypical loop diuretic.[4] These agents act on the thick ascending limb of the loop of Henle, inducing a more profound diuresis than thiazides.[4]

The Introduction of the Piperidine Moiety: The Case of Piretanide

A key milestone in the evolution of loop diuretics, and a pivotal moment for piperidine-containing sulfonamides, was the synthesis of piretanide in 1973 at Hoechst AG.[5][6] Piretanide, a potent loop diuretic, is structurally related to furosemide and bumetanide.[7] Its development stemmed from a novel method for introducing cyclic amine residues, such as piperidine, into an aromatic nucleus in the presence of other functional groups.[5][6]

The incorporation of the piperidine ring was a strategic move by medicinal chemists to fine-tune the compound's properties. The piperidine scaffold is a highly privileged structure in medicinal chemistry, known for its ability to modulate lipophilicity, water solubility, and receptor binding affinity.[8] In the case of piretanide, the piperidine moiety contributed to a more favorable dose-response rate and a better sodium-to-potassium excretion ratio compared to earlier loop diuretics.[6] Piretanide was subsequently introduced as a saluretic and antihypertensive medication in several European countries.[6]

Modern Applications and Therapeutic Targets

The initial success of piperidine-containing sulfonamides as diuretics has spurred further research, leading to the discovery of their activity against a diverse range of therapeutic targets.

-

Carbonic Anhydrase Inhibitors: Many piperidine-containing sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] These enzymes are involved in various physiological processes, including pH regulation and CO2 transport.[10] Inhibition of specific CA isoforms has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.[11]

-

Dihydropteroate Synthase (DHPS) Inhibitors: In the realm of infectious diseases, piperidine-containing sulfonamides have been designed as inhibitors of dihydropteroate synthase (DHPS).[12] This enzyme is crucial for the de novo synthesis of folate in bacteria, protozoa, and fungi.[13] By competitively inhibiting DHPS, these compounds block the production of folic acid, which is essential for DNA and protein synthesis in these pathogens, leading to a bacteriostatic effect.[12]

-

Anti-diabetic Agents: Researchers have also explored the potential of piperidine-containing sulfonamides as anti-diabetic agents, specifically as inhibitors of dipeptidyl peptidase-IV (DPP-IV).[14] DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[15]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative piperidine-containing sulfonamides against various targets.

Table 1: Inhibitory Activity of Piperidine-Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Compound 6 | - | - | 0.9 | - | [9] |

| Compound 16 | - | - | 0.8 | - | [9] |

| Compound 20 | - | - | 0.9 | - | [9] |

Note: Data extracted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. "-" indicates data not reported in the cited source.

Table 2: Antibacterial Activity of Piperidine-Sulfonamides against Plant Pathogens

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |

| Compound C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | [12][16] |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | [12][16] |

| Thiodiazole copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | [12][16] |

Table 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

| Compound | % Inhibition at 100 µmol/L | Reference |

| Compound 1a (Cl-substituted) | 22.6 | [15] |

| Compound 1d (CH₃-substituted) | 11.2 | [15] |

Note: Data from a study on 1,4-bis(phenylsulfonyl) piperazine derivatives, which share structural similarities with piperidine-sulfonamides.

Experimental Protocols

This section provides detailed methodologies for the synthesis of piperidine-containing sulfonamides, as cited in the literature.

General Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

This protocol describes the synthesis of a series of carbonic anhydrase inhibitors.[9]

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate To a solution of 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate in dry acetonitrile, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) are added. The reaction mixture is stirred at room temperature for 12 hours. The product is then extracted and purified.

Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carbohydrazide The ethyl ester from Step 1 is refluxed with hydrazine hydrate in absolute ethanol for 3 hours. The resulting hydrazide precipitates upon cooling and is collected by filtration.

Step 3: Synthesis of the Final Carboxamide Derivatives The hydrazide from Step 2 is reacted with various substituted isocyanates or isothiocyanates in absolute ethanol under reflux for 6 hours to yield the final ureido or thioureido derivatives.

Synthesis of Sulfanilamide Derivatives Containing a Piperidine Moiety for Antibacterial Applications

This procedure outlines the synthesis of compounds targeting dihydropteroate synthase in plant pathogens.[17]

Step 1: Synthesis of Intermediate 3 4-amino-1-Boc-piperidine is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine in dichloromethane at 0°C.